Atovaquone D4

Vue d'ensemble

Description

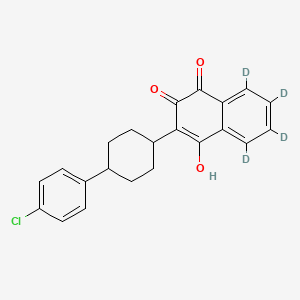

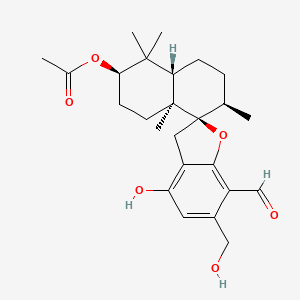

L’atovaquone lui-même est un médicament utilisé pour la prévention et le traitement de plusieurs infections parasitaires, notamment la pneumocystose (PCP), la toxoplasmose, le paludisme et la babésiose . Structurellement, l’atovaquone appartient à la classe des naphtoquinones et est un analogue à la fois de l’ubiquinone et de la lawsone .

Mécanisme D'action

L’atovaquone, y compris sa forme marquée au deutérium, inhibe le complexe cytochrome bc1 mitochondrial du parasite. En perturbant le transport des électrons dans le parasite, il interfère avec la production d’énergie, conduisant finalement à la mort du parasite .

Analyse Biochimique

Biochemical Properties

Atovaquone D4 plays a significant role in biochemical reactions due to its structural similarity to ubiquinone. It interacts with several enzymes and proteins, particularly those involved in the mitochondrial electron transport chain. This compound inhibits the cytochrome bc1 complex, which is crucial for the electron transport chain and ATP synthesis in mitochondria . This inhibition disrupts the production of ATP, leading to the death of the parasite.

Cellular Effects

This compound has been shown to influence various cellular processes. It induces apoptosis and inhibits the growth of cancer cells, including breast cancer cell lines . This compound affects cell signaling pathways by inhibiting the HER2/β-catenin signaling pathway, leading to reduced expression of downstream molecules such as pGSK-3β, TCF-4, cyclin D1, and c-Myc . Additionally, it impacts gene expression and cellular metabolism by inhibiting oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the cytochrome bc1 complex in the mitochondrial electron transport chain. This binding inhibits the transfer of electrons from ubiquinol to cytochrome c, disrupting the production of ATP . This compound’s inhibitory effect on the cytochrome bc1 complex is comparable to that of ubiquinone, making it a potent inhibitor of mitochondrial respiration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions, but its efficacy can decrease due to degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on cellular function, although the extent of inhibition may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits the growth of parasites without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to mitochondrial function. It inhibits the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels . This inhibition affects various metabolic enzymes linked to the electron transport chain, ultimately disrupting nucleic acid and ATP synthesis .

Transport and Distribution

This compound is highly lipophilic and extensively bound to plasma proteins, particularly human serum albumin . It shows a high affinity for tissues, where it accumulates and is protected from biliary clearance . The compound is transported within cells and tissues via passive diffusion, and its distribution is influenced by its lipophilicity and protein-binding properties .

Subcellular Localization

This compound primarily localizes to the mitochondria due to its role in inhibiting the mitochondrial electron transport chain . Its subcellular localization is influenced by its lipophilic nature and the presence of targeting signals that direct it to the mitochondria . The compound’s activity and function are closely linked to its localization within the mitochondria, where it exerts its inhibitory effects on ATP production .

Méthodes De Préparation

Voies de synthèse:: La préparation synthétique de l’atovaquone-d4 implique l’introduction d’isotopes du deutérium dans la molécule d’atovaquone. Les voies de synthèse spécifiques et les conditions de réaction de l’atovaquone-d4 ne sont pas facilement disponibles dans la littérature. Le marquage au deutérium a généralement lieu pendant la synthèse du composé parent, l’atovaquone.

Production industrielle:: Les méthodes de production à l’échelle industrielle de l’atovaquone-d4 sont exclusives et peuvent varier d’un fabricant à l’autre. Ces méthodes garantissent un enrichissement isotopique constant et une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions:: L’atovaquone-d4 peut subir diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Des études détaillées se concentrant spécifiquement sur les réactions de l’atovaquone-d4 sont limitées.

Réactifs et conditions courantes:: Les réactifs couramment utilisés dans les réactions de l’atovaquone-d4 comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et les réactifs de substitution nucléophile (par exemple, les halogénoalcanes). Les conditions de réaction dépendent de la transformation spécifique.

Principaux produits:: Les principaux produits formés à partir des réactions de l’atovaquone-d4 seraient des dérivés deutérés de l’atovaquone, qui conservent le pharmacophore principal.

Applications De Recherche Scientifique

L’atovaquone-d4 trouve des applications dans divers domaines scientifiques :

Médecine : Il est utilisé pour traiter ou prévenir les infections causées par des parasites.

Chimie : Les chercheurs étudient sa réactivité et ses effets isotopiques.

Biologie : Enquêtes sur son mode d’action et ses interactions avec les systèmes biologiques.

Industrie : Contrôle de la qualité et études de stabilité pour les composés marqués.

Comparaison Avec Des Composés Similaires

L’atovaquone-d4 se distingue par son marquage isotopique stable. Les composés similaires comprennent l’atovaquone (non deutéré) et d’autres naphtoquinones utilisées dans les thérapies antiparasitaires.

Propriétés

IUPAC Name |

3-[4-(4-chlorophenyl)cyclohexyl]-5,6,7,8-tetradeuterio-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i1D,2D,3D,4D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJMWHQBCZFXBR-RHQRLBAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)C2=O)C3CCC(CC3)C4=CC=C(C=C4)Cl)O)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

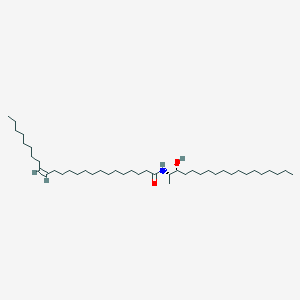

![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride](/img/structure/B3026025.png)

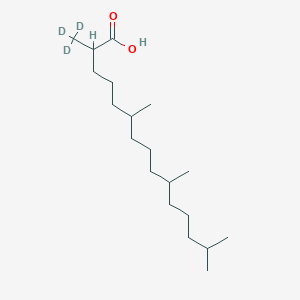

![(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B3026026.png)

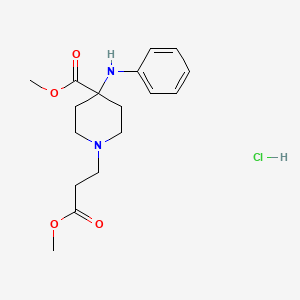

![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)

![N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine](/img/structure/B3026042.png)